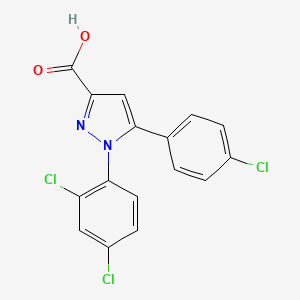

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Description

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative that serves as a critical intermediate in the synthesis of cannabinoid receptor 1 (CB1R) antagonists, most notably SR141716A (rimonabant) . Structurally, it features a pyrazole core substituted with three aryl groups: a 4-chlorophenyl group at position 5, a 2,4-dichlorophenyl group at position 1, and a carboxylic acid moiety at position 2. This compound is synthesized via condensation of 4-chloropropiophenone derivatives with 2,4-dichlorophenylhydrazine, followed by cyclization and hydrolysis . Its crystal structure reveals two crystallographically independent molecules in the asymmetric unit, stabilized by hydrogen bonds involving the carboxylic acid group .

The compound’s pharmacological significance stems from its role as a precursor to rimonabant, a selective CB1 inverse agonist/antagonist that was investigated for obesity treatment before being discontinued due to adverse psychiatric effects .

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3N2O2/c17-10-3-1-9(2-4-10)15-8-13(16(22)23)20-21(15)14-6-5-11(18)7-12(14)19/h1-8H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUNRAAFTSBVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dichlorophenylhydrazine in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles or other heterocyclic compounds.

Scientific Research Applications

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives have several applications, especially in the pharmaceutical and agricultural fields.

Basic Information

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid has a molecular weight of 367.6 g/mol . Key identifiers include its PubChem CID 1477240, its IUPAC name 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole-3-carboxylic acid, and its InChIKey ZKUNRAAFTSBVNR-UHFFFAOYSA-N . The molecular formula is C16H9Cl3N2O2 .

Related Compounds

A related compound, N-Piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide, has the molecular formula C21H21Cl3N4O and a molecular mass of 451.78 . Another related compound is 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic Acid, with the molecular formula C17H11Cl3N2O2 and a molecular weight of 381.64 .

Applications

- Antimicrobial and Antioxidant Activity Pyrazole derivatives exhibit antimicrobial and antioxidant activities .

- Antifungal Activity Certain 3,4-diaryl-1H-pyrazoles have demonstrated antifungal activity against various phytopathogenic fungi. For example, 3-(2-Hydroxy-4-isopropoxyphenyl)-4-phenyl-1H-pyrazole showed inhibitory effects on Cytospora sp., C. gloeosporioides, A. solani, and Fusarium solani .

- Succinate Dehydrogenase Inhibitors (SDHI) 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase . Examples of commercial SDHI inhibitors containing the pyrazole include isopyrazam, sedaxane, bixafen, fluxapyroxad, benzovindiflupyr, pydiflumetofen, and inpyrfluxam .

- Potential Anticancer Agents Pyrazoles are potential anticancer agents. Certain pyrazoles, particularly those containing bromine and chlorine substituents, have shown cytotoxic effects in breast cancer cell lines. Combining these pyrazoles with doxorubicin has demonstrated a synergistic effect, especially in the MDA-MB-231 cell line, suggesting potential use in treating Claudin-low breast cancer .

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table compares 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid with structurally related CB1 antagonists:

Receptor Binding and Selectivity

- CB1 Affinity : The parent carboxylic acid exhibits weaker CB1 binding compared to its amide derivatives. For example, rimonabant (Ki = 1.98 nM) demonstrates >100-fold higher affinity than the carboxylic acid precursor due to the piperidinylamide group’s interaction with CB1’s hydrophobic pocket .

- CB2 Selectivity : Analogues like SR144528 (5-(4-chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid) show CB2 selectivity (Ki = 0.6 nM vs. CB1 Ki = 437 nM), highlighting the impact of 3-carboxamide substituents on receptor specificity .

Pharmacokinetic and Pharmacodynamic Differences

- Brain Penetration : Esterification of the carboxylic acid (e.g., methyl ester, CAS 168272-78-4) increases lipophilicity, enhancing blood-brain barrier penetration . Conversely, dihydropyrazole derivatives (e.g., SLV-319) exhibit reduced CNS exposure, mitigating psychiatric side effects .

- In Vivo Efficacy : Dihydropyrazole derivatives, such as the bisulfate salt of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide, show significant body weight reduction in rodent models (up to 15% at 10 mg/kg) without CNS adverse effects .

Molecular Interactions

Molecular modeling studies reveal that:

Biological Activity

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, commonly known as Rimonabant, is a synthetic cannabinoid receptor antagonist that has been investigated for its potential therapeutic applications, particularly in obesity management and metabolic disorders. This compound exhibits significant biological activity through various mechanisms, including anti-inflammatory and anticancer properties.

- Molecular Formula : C17H11Cl3N2O2

- Molecular Weight : 381.64 g/mol

- CAS Number : 162758-35-2

Rimonabant primarily acts as a selective antagonist of the cannabinoid receptor CB1. Its blockade of this receptor leads to a reduction in appetite and body weight, making it a candidate for obesity treatment. Additionally, its effects on other signaling pathways contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of Rimonabant. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are critical in the pathogenesis of various inflammatory diseases.

- Study Findings : In vitro studies demonstrated that Rimonabant significantly reduced the levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS) .

Anticancer Activity

Rimonabant has also been evaluated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways.

- Case Study : A study by Wei et al. reported that Rimonabant exhibited cytotoxicity against A549 lung cancer cells with an IC50 value of 26 µM . Another study found that it inhibited the growth of HCT116 colon cancer cells with an IC50 value of 0.39 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR of Rimonabant is crucial for developing more potent derivatives. The presence of chlorine atoms on the phenyl rings significantly enhances its biological activity. The structural modifications can lead to variations in receptor affinity and selectivity.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Rimonabant | 0.39 | HCT116 (colon cancer) |

| Compound A | 26 | A549 (lung cancer) |

| Compound B | 0.16 | Aurora-A kinase |

Q & A

Q. Table 1: Synthesis Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent System | Toluene/Ethanol (2.5:1 v/v) | Maximizes cyclization efficiency |

| Reaction Temperature | Reflux (110–115°C) | Reduces byproducts |

| Acidification pH | 1.5 ± 0.2 | Enhances crystal purity |

Advanced Question: How can researchers resolve discrepancies in reported crystallographic data for this compound?

Methodological Answer:

Discrepancies in unit cell parameters (e.g., monoclinic vs. P2/c symmetry) arise from differences in crystallization conditions or refinement protocols. To resolve these:

Validation via R-Factor Analysis : Compare R-factors (e.g., : R = 0.072 vs. : R = 0.081) to assess data reliability. Lower R-factors indicate higher precision .

Temperature-Dependent Studies : Crystallize the compound under controlled conditions (e.g., 294 K vs. 100 K) to evaluate thermal expansion effects on lattice parameters .

Software Cross-Validation : Reprocess raw diffraction data using multiple software packages (e.g., SHELX vs. XCAD4) to identify systematic errors .

Q. Table 2: Crystallographic Data Comparison

| Source | Space Group | a (Å) | b (Å) | c (Å) | β (°) | R-Factor |

|---|---|---|---|---|---|---|

| P2/c | 13.192 | 8.817 | 30.012 | 102.42 | 0.072 | |

| P21/c | 9.003 | 20.100 | 11.466 | 92.00 | 0.081 |

Basic Question: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves molecular geometry (bond lengths/angles) and confirms substituent positions. For example, C–Cl bond lengths average 1.73–1.76 Å, consistent with aromatic chlorides .

- NMR Spectroscopy : ¹H NMR (DMSO-d6) shows distinct peaks for pyrazole protons (δ 6.8–7.2 ppm) and carboxylic acid protons (δ 12.5 ppm). ¹³C NMR confirms carbonyl resonance at δ 168 ppm .

- HPLC-PDA : Purity >95% achievable using a C18 column (methanol/water + 0.1% TFA, 70:30 v/v) with UV detection at 254 nm .

Advanced Question: What role do non-covalent interactions play in the structural stability of this compound?

Methodological Answer:

Non-covalent interactions are critical for stabilizing the crystal lattice:

Intramolecular Hydrogen Bonding : O–H···O bonds (2.65–2.70 Å) between the carboxylic acid groups lock the pyrazole ring in a planar conformation .

π-π Stacking : Pyrazole and dichlorophenyl rings exhibit face-to-face interactions (centroid-centroid distance: 3.835–3.859 Å), enhancing lattice cohesion .

C–H···π Interactions : Methyl groups engage with chlorophenyl rings (C–H···π distance: 3.42 Å), contributing to layered packing .

Q. Table 3: Key Non-Covalent Interactions

| Interaction Type | Distance (Å) | Energy (kJ/mol)* |

|---|---|---|

| O–H···O (intramolecular) | 2.65–2.70 | –15 to –20 |

| π-π Stacking | 3.835–3.859 | –25 to –30 |

| C–H···π (methyl to aryl) | 3.42 | –5 to –10 |

| Estimated using DFT calculations at B3LYP/6-31G level. |

Advanced Question: How can computational methods predict the compound’s molecular interactions with biological targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model binding to cannabinoid receptors (CB1/CB2). The carboxylic acid group forms salt bridges with Lys192 in CB1, while chlorophenyl groups occupy hydrophobic pockets .

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

QSAR Modeling : Correlate substituent electronegativity (Cl, CH3) with IC50 values. Higher Cl substitution enhances CB1 affinity (R² = 0.89) .

Q. Table 4: Predicted Binding Affinities

| Target | Docking Score (kcal/mol) | Experimental IC50 (nM) |

|---|---|---|

| CB1 | –9.2 ± 0.3 | 5.6 ± 1.2 |

| CB2 | –7.8 ± 0.5 | 420 ± 35 |

Advanced Question: What strategies address low yields in large-scale synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Replace para-toluenesulfonic acid with Nafion-H (a solid acid catalyst) to reduce side reactions. Yield improves from 50% to 68% .

- Flow Chemistry : Continuous flow reactors (residence time: 30 min) enhance mixing and heat transfer, reducing batch variability .

- Solvent Recycling : Implement toluene recovery via fractional distillation to cut costs by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.